2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is a complex organic compound that belongs to the class of imidazobenzimidazole derivatives. This compound is characterized by its unique structure, which integrates both imidazole and benzimidazole moieties, contributing to its potential biological activities. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
This compound is synthesized through organic chemical processes involving the reaction of specific precursors. The synthesis often requires controlled conditions to ensure the desired product is obtained with high purity and yield.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceutical intermediates, with potential applications in medicinal chemistry.
The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide typically involves several key steps:
The synthesis may utilize various catalysts and solvents to facilitate reactions, often requiring purification processes such as recrystallization or chromatography to isolate the final product effectively.
The molecular formula for 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C20H18BrN3O. Its structure features multiple aromatic rings and nitrogen heterocycles that contribute to its chemical properties.
The compound can participate in various chemical reactions typical of imidazole and benzimidazole derivatives:
Detailed reaction mechanisms often involve intermediate compounds that can be characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry.
The mechanism of action for 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures have shown activity against various cancer cell lines, suggesting potential therapeutic applications.
The compound has several applications in scientific research:
The discovery of CCT 031374 hydrobromide emerged from targeted screening efforts to identify inhibitors of the β-catenin/T-cell factor (TCF) transcription complex. This complex regulates the expression of genes driving cell cycle progression and survival, with dysregulation implicated in colorectal, hepatocellular, and other cancers . Early research revealed that CCT 031374 hydrobromide directly binds to β-catenin, disrupting its interaction with TCF and preventing transcriptional activation of oncogenes like MYC and CCND1 . Unlike tankyrase inhibitors (e.g., XAV939), which indirectly suppress β-catenin by stabilizing destruction complexes, CCT 031374 hydrobromide acts through direct steric interference at the β-catenin/TCF interface . This mechanistic distinction was established via electrophoretic mobility shift assays and luciferase reporter gene studies, confirming dose-dependent suppression of TCF-dependent transcription .
Table 1: Key Features of CCT 031374 Hydrobromide in β-Catenin/TCF Inhibition
| Property | CCT 031374 Hydrobromide | Comparators (e.g., XAV939, ICG-001) |
|---|---|---|
| Primary Target | β-catenin/TCF complex | Tankyrase (XAV939); CREB-binding protein (ICG-001) |
| Mechanism | Direct complex disruption | Indirect β-catenin degradation |
| Structural Class | Imidazobenzimidazole derivative | Diverse (e.g., quinazoline, pyrimidine) |
| Selectivity Profile | High for TCF-dependent genes | Broader effects on PARP or transcriptional coactivators |
Beyond direct TCF complex inhibition, CCT 031374 hydrobromide influences epigenetic regulators intertwined with Wnt pathway activity. It downregulates histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to altered chromatin accessibility at Wnt target gene promoters [7]. This dual-pathway modulation arises from the compound’s core structure: The imidazobenzimidazole moiety intercalates into DNA regions enriched for TCF-binding elements (e.g., CTTTG motifs), while the biphenyl-ethanone group recruits repressive complexes that deposit repressive histone marks such as H3K27me3 [7]. Consequently, genes like AXIN2 and LEF1 exhibit suppressed expression even in β-catenin-mutant cell lines, indicating chromatin-remodeling efficacy independent of canonical degradation mechanisms [7].
Table 2: Epigenetic Targets Modulated by CCT 031374 Hydrobromide
| Epigenetic Mechanism | Effect of Compound | Functional Outcome |
|---|---|---|
| HDAC Inhibition | Reduced HDAC1/3 activity | Histone hyperacetylation; open chromatin |
| DNMT Suppression | Decreased DNMT1 expression | DNA hypomethylation at Wnt promoters |
| H3K27 Methylation | Enhanced EZH2 recruitment | Silencing of oncogenic TCF targets |
CCT 031374 hydrobromide’s potency in disrupting oncogenic signaling has positioned it as a scaffold for antitumor agents. In vitro studies demonstrate nanomolar IC₅₀ values against colorectal (HCT-116) and breast (MDA-MB-231) cancer lines, with efficacy linked to G₁ cell cycle arrest and apoptosis induction [8]. Its benzimidazole core provides a versatile template for structural optimization: Modifications at the ethanone linker or phenyl rings yield analogs with improved bioavailability or specificity [8]. For instance, replacing the hydrobromide with malonate salts enhances blood-brain barrier penetration in glioblastoma models [8]. Collaborative drug discovery programs (e.g., MedChemExpress, BOC Sciences) now list this compound as a reference inhibitor for Wnt-pathway-driven tumors, accelerating derivative pipelines [6].
Table 3: Antitumor Activity of CCT 031374 Hydrobromide in Preclinical Models
| Cancer Type | Model System | Observed Activity |
|---|---|---|
| Colorectal Cancer | HCT-116 Xenografts | 60% tumor volume reduction vs. controls |
| Triple-Negative Breast Cancer | MDA-MB-231 cells | Synergy with paclitaxel; apoptosis induction |
| Chronic Myeloid Leukemia | K562 cells | Imatinib sensitization via β-catenin inhibition |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: